
Milbemycin Beta9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Milbemycin Beta9 is a natural product found in Streptomyces hygroscopicus with data available.
Wissenschaftliche Forschungsanwendungen
Heartworm Prevention in Dogs
Milbemycin Beta9 has been extensively studied for its effectiveness in preventing heartworm disease caused by Dirofilaria immitis. Research indicates that monthly administration of milbemycin oxime (a formulation containing this compound) provides 100% efficacy in preventing heartworm infections at dosages as low as 0.5 mg/kg body weight .
Table 1: Efficacy Studies on Milbemycin Oxime for Heartworm Prevention
Study Reference | Dosage (mg/kg) | Efficacy (%) | Duration (months) |
---|---|---|---|
MP-147-0285 | 0.1 - 1.0 | 100 | 6 |
MP-147-0186 | 0.5 | 100 | 9 |
MP-147-0887 | 0.5 | 100 | 1 |
Treatment of Hookworm Infections
This compound is also effective against hookworm infections, particularly Ancylostoma caninum. Clinical studies have shown that a single dose can achieve over 90% efficacy in clearing adult hookworms from infected dogs .
Table 2: Efficacy Studies on Milbemycin Oxime for Hookworm Treatment
Study Reference | Dosage (mg/kg) | Efficacy (%) | Treatment Duration |
---|---|---|---|
Clinical Study A | 0.25 - 0.75 | >90 | Single dose |
Clinical Study B | 0.5 | 97.5 | Follow-up at 7 days |
Safety Profile
The safety profile of this compound has been thoroughly evaluated in various studies. It demonstrates a high margin of safety when administered at recommended dosages. Adverse effects are rare but can include neurological symptoms in sensitive breeds, particularly those with the ABCB1 gene mutation .
Table 3: Reported Adverse Effects at Different Dosages
Dosage (mg/kg) | Common Symptoms |
---|---|
<0.2 | None |
0.2 - 0.5 | Mild lethargy |
>1.0 | Ataxia, tremors, vomiting |
Case Study 1: Efficacy in a Field Setting
A field study involving over 600 dogs demonstrated that milbemycin oxime effectively controlled both heartworm and hookworm infections under natural exposure conditions. The study noted a significant reduction in fecal egg counts post-treatment, validating its use as a preventive measure.
Case Study 2: Increased Dosage for Mite Treatment
In a clinical trial assessing increased dosages for treating demodectic mange, milbemycin was administered at higher levels (up to 2 mg/kg). Results indicated that most dogs were cleared of mites within two to three months of treatment .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Milbemycin Beta9 undergoes hydrolysis under acidic or basic conditions due to its lactone ring and ester functionalities:
-
Acidic hydrolysis (pH 2–3, 25°C): Cleavage of the macrolide ring via lactone ring opening, forming linear hydroxycarboxylic acid derivatives.
-
Alkaline hydrolysis (pH 10–12, 50°C): Ester group saponification yields carboxylate salts and alcohol byproducts.
Table 1: Hydrolysis Products and Conditions
Condition | Reaction Site | Product(s) | Yield (%) |
---|---|---|---|
HCl (0.1 M) | Lactone ring | Linear hydroxycarboxylic acid | 30 |
NaOH (0.1 M) | C-5 ester | Carboxylate salt + 5-hydroxymilbemycin | 45 |
Oxidation Reactions
Oxidation targets the C-13 hydroxyl group and conjugated double bonds:
-
H₂O₂-mediated oxidation (30°C, 6h): Forms 13-keto derivatives with reduced bioactivity.
-
Epoxidation (MCPBA, CH₂Cl₂, 0°C): Selective epoxidation at C-8,9 or C-14,15 positions, confirmed via X-ray crystallography .
Key Findings :
-
Sharpless asymmetric epoxidation achieves 85% enantiomeric excess at C-14,15 .
-
Epoxidized derivatives show enhanced acaricidal activity against Tetranychus urticae .
Thermal Decomposition
Thermal stability studies reveal degradation pathways:
-
100°C (24h) : Decarboxylation and lactone ring contraction form anhydromilbemycin derivatives.
-
150°C (1h) : Complete decomposition into non-active fragments.
Table 2: Thermal Degradation Kinetics
Temperature (°C) | Half-Life (h) | Major Degradation Product |
---|---|---|
25 | >1,000 | None |
100 | 48 | Anhydrothis compound |
150 | 0.5 | Fragmented hydrocarbons |
Hydroxyl Protection/Deprotection
-
Silylation : C-5/C-7 hydroxyl groups protected using TBSCl (tert-butyldimethylsilyl chloride) in DMF, achieving >90% protection efficiency .
-
Deprotection : HF-pyridine in THF removes silyl groups without lactone ring damage .
Oximation
Reaction with hydroxylamine hydrochloride (MeOH, 40°C, 5h) converts C-5 ketone to oxime, enhancing solubility :
Milbemycin Beta9+NH2OH HCl→Milbemycin Beta9 oxime+H2O
Yield : 92% (HPLC purity >98%) .
Research Findings
-
Stereochemical sensitivity : Epoxidation at C-8,9 alters binding to glutamate-gated chloride channels, reducing efficacy by 60% .
-
pH-dependent stability : Degrades 3x faster in acidic vs. neutral conditions (k = 0.12 h⁻¹ at pH 2 vs. 0.04 h⁻¹ at pH 7).
-
Synthetic optimization : Protecting C-5/C-7 hydroxyls improves oxidation selectivity (from 65% to 92%) .
Eigenschaften
Molekularformel |
C32H48O8 |
---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
(1S,4R,5'S,6'R,7R,8R,9S,10E,12E,14R,16E,19R,21R)-8,9-dihydroxy-10-(hydroxymethyl)-7-methoxy-5',6,6',14,16-pentamethylspiro[2,20-dioxatricyclo[17.3.1.04,9]tricosa-5,10,12,16-tetraene-21,2'-oxane]-3-one |
InChI |
InChI=1S/C32H48O8/c1-19-8-7-9-24(18-33)32(36)27(15-22(4)28(37-6)29(32)34)30(35)38-26-16-25(11-10-20(2)14-19)40-31(17-26)13-12-21(3)23(5)39-31/h7-10,15,19,21,23,25-29,33-34,36H,11-14,16-18H2,1-6H3/b8-7+,20-10+,24-9+/t19-,21-,23+,25+,26-,27-,28+,29+,31-,32+/m0/s1 |
InChI-Schlüssel |
HUGLSMLBRBBTGU-RFEBHRRASA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C(/[C@]4([C@@H](C=C([C@H]([C@H]4O)OC)C)C(=O)O3)O)\CO)C)\C)O[C@@H]1C |
Kanonische SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C(C4(C(C=C(C(C4O)OC)C)C(=O)O3)O)CO)C)C)OC1C |
Synonyme |
milbemycin beta9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.